sodium;2-hydroxybenzoate

Platelet aggregation Hemostasis Cyclooxygenase inhibition

Sodium 2-hydroxybenzoate (sodium salicylate) is the sodium salt of salicylic acid and belongs to the non-acetylated salicylate class of compounds. It appears as a white crystalline powder with a molecular weight of 160.1 g/mol and demonstrates high aqueous solubility (approximately 124.6 g/100 g water at 25°C).

Molecular Formula C7H5NaO3
Molecular Weight 160.10 g/mol
Cat. No. B7776157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;2-hydroxybenzoate
Molecular FormulaC7H5NaO3
Molecular Weight160.10 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)[O-])O.[Na+]
InChIInChI=1S/C7H6O3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1
InChIKeyABBQHOQBGMUPJH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-Hydroxybenzoate (Sodium Salicylate) Technical Specifications and Baseline Characterization


Sodium 2-hydroxybenzoate (sodium salicylate) is the sodium salt of salicylic acid and belongs to the non-acetylated salicylate class of compounds [1]. It appears as a white crystalline powder with a molecular weight of 160.1 g/mol and demonstrates high aqueous solubility (approximately 124.6 g/100 g water at 25°C) [1]. As a non-acetylated salicylate, it dissociates to salicylate ions in vivo and exhibits anti-inflammatory, analgesic, and antipyretic properties comparable to aspirin, but with a fundamentally distinct pharmacological profile due to the absence of the acetyl moiety [2].

Why Sodium 2-Hydroxybenzoate (Sodium Salicylate) Cannot Be Interchanged with Other Salicylates


Generic substitution among salicylate compounds is scientifically unsound due to substantial differences in acetylation status, platelet function impact, solubility profiles, and absorption kinetics. Sodium salicylate, as a non-acetylated salicylate, lacks the acetyl group present in aspirin (acetylsalicylic acid), which irreversibly acetylates cyclooxygenase and inhibits platelet aggregation for the lifespan of the platelet [1]. In contrast, sodium salicylate exhibits only temporary and reversible effects on platelet adhesion [1]. Additionally, sodium salicylate's high aqueous solubility (~124.6 g/100 g at 25°C) contrasts sharply with the low solubility of salicylic acid (~0.18 g/100 g at 20°C), impacting formulation and bioavailability [2]. Even among other non-acetylated salicylate salts, differences in bioavailability exist—sodium salicylate demonstrates approximately 85% bioavailability, while choline salicylate achieves 92% and magnesium salicylate 78% . These quantitative pharmacological and physicochemical divergences preclude simple interchangeability and mandate compound-specific selection.

Quantitative Differentiation Evidence for Sodium 2-Hydroxybenzoate (Sodium Salicylate) Versus Comparators


Platelet Function and Bleeding Time: Sodium Salicylate vs. Aspirin

In a direct head-to-head human study, ingestion of 1.5 g of aspirin produced a significant prolongation of bleeding time compared to placebo, whereas ingestion of sodium salicylate at the same dose did not produce any significant prolongation of bleeding time [1]. In vitro incubation of platelet-rich plasma with 0.50 mmole/L (0.045 mg/mL) aspirin inhibited platelet adhesion to connective tissue and ADP release; sodium salicylate had no effect on these parameters at the same concentration [1]. Furthermore, oral sodium salicylate doses of 250 mg or 1000 mg did not modify platelet aggregation or thromboxane B2 formation, whereas 40 mg intravenous aspirin suppressed both [2]. This demonstrates that sodium salicylate, unlike aspirin, does not irreversibly inhibit platelet cyclooxygenase or impair primary hemostasis.

Platelet aggregation Hemostasis Cyclooxygenase inhibition

Gastrointestinal Blood Loss: Sodium Salicylate vs. Aspirin

In a controlled clinical study, aspirin caused significantly greater gastrointestinal blood loss than sodium salicylate. After administration of 12 daily doses of 325 mg (total 3.9 g/day), fecal blood loss measured 6.3 mL with aspirin versus 1.9 mL with sodium salicylate, compared to 0.9 mL in controls [1]. This represents a 3.3-fold higher blood loss with aspirin. However, it is important to note that in a separate rat model study, parenteral aspirin (150 mg/kg IV) and sodium salicylate (150 mg/kg IV) produced similar extensive gross mucosal hemorrhagic lesions when luminal acid was present (luminal pH 1.3 ± 0.05) [2], indicating that the differential GI blood loss observed clinically may not be solely attributable to topical mucosal injury differences.

Gastric mucosal injury Gastrointestinal bleeding NSAID tolerability

Aqueous Solubility: Sodium Salicylate vs. Salicylic Acid

Sodium salicylate exhibits markedly higher aqueous solubility than its parent acid, salicylic acid. At 25°C, sodium salicylate solubility in water is approximately 124.6 g per 100 g water (equivalent to >1246 g/L) [1], whereas salicylic acid solubility is only approximately 0.18 g per 100 g water (1.8 g/L) at 20°C [2]. This represents an approximate 692-fold difference in molar solubility (approximately 7.8 mol/L for sodium salicylate vs. 0.013 mol/L for salicylic acid).

Formulation science Drug delivery Physicochemical properties

Pharmacokinetic Absorption Rate and Therapeutic Blood Levels: Sodium Salicylate vs. Liquid Aspirin in Swine

In a direct comparative pharmacokinetic study in swine, sodium salicylate 48.6% oral solution achieved therapeutic blood levels within 15 minutes of administration and maintained levels above the therapeutic threshold for approximately 5 hours [1]. In contrast, liquid blue aspirin 12.5% administered at the same dosage rate failed to achieve therapeutic blood levels at any measured time point over the 24-hour period [1]. The average blood salicylate concentration over 24 hours in sodium salicylate-treated animals remained above therapeutic levels, whereas aspirin-treated animals exhibited average concentrations well below the therapeutic range [1].

Veterinary pharmacology Pharmacokinetics Absorption kinetics

Bioavailability Comparison Among Non-Acetylated Salicylate Salts

Among non-acetylated salicylate salts, sodium salicylate exhibits intermediate bioavailability. Comparative vendor technical data indicate that sodium salicylate achieves approximately 85% oral bioavailability, whereas choline salicylate achieves 92% and magnesium salicylate achieves 78% . This places sodium salicylate between the higher-absorbing choline salt and the lower-absorbing magnesium salt.

Bioavailability Salicylate salts Drug absorption

Evidence-Based Application Scenarios for Sodium 2-Hydroxybenzoate (Sodium Salicylate)


Anti-Inflammatory Therapy in Patients with Bleeding Risk or on Anticoagulation

Given the direct evidence that sodium salicylate does not impair platelet aggregation or prolong bleeding time [1], this compound is preferentially selected over aspirin for anti-inflammatory and analgesic therapy in patient populations where preservation of hemostatic function is critical. This includes patients with bleeding disorders, those on anticoagulant therapy, or individuals undergoing surgical procedures where platelet inhibition would increase hemorrhagic risk.

Aqueous Formulation Development Requiring High Solubility

The 692-fold higher aqueous solubility of sodium salicylate (124.6 g/100 g water at 25°C) compared to salicylic acid (0.18 g/100 g water at 20°C) [2] makes it the preferred starting material for developing aqueous solutions, syrups, and injectable formulations. This property eliminates the need for organic co-solvents and simplifies manufacturing processes in pharmaceutical and industrial settings.

Veterinary Fever and Inflammation Management in Livestock

Based on direct head-to-head pharmacokinetic data in swine demonstrating that sodium salicylate 48.6% solution achieves therapeutic blood levels within 15 minutes and maintains them for approximately 5 hours, whereas liquid aspirin 12.5% fails to achieve therapeutic levels [3], sodium salicylate formulations are the evidence-based choice for rapid and reliable fever reduction and anti-inflammatory effects in swine production systems.

Gastrointestinal-Sparing Salicylate Therapy in Aspirin-Intolerant Patients

Clinical evidence showing that sodium salicylate causes significantly less gastrointestinal blood loss than aspirin (1.9 mL vs. 6.3 mL after equivalent dosing) [4] supports its selection for patients who require salicylate therapy but experience aspirin-induced GI intolerance. However, prescribers should note that systemic mucosal injury potential remains comparable in the presence of gastric acid [5].

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